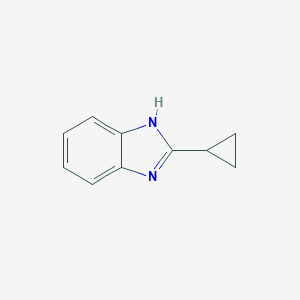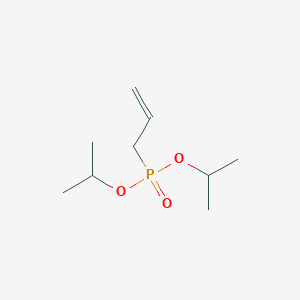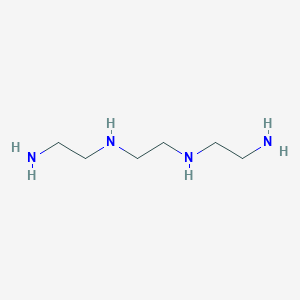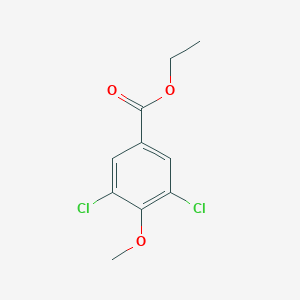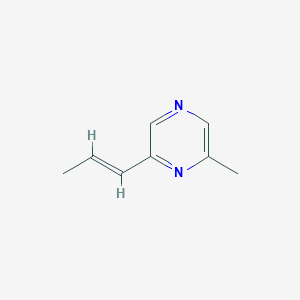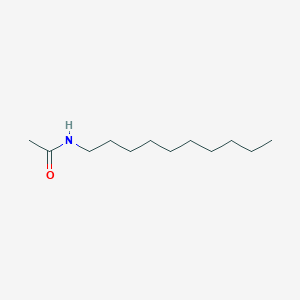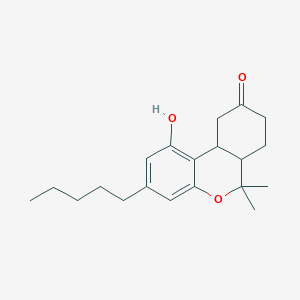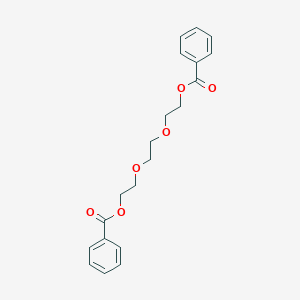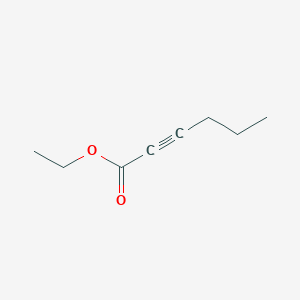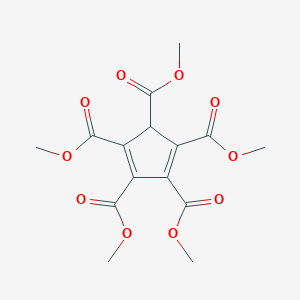
五甲基环戊二烯-1,2,3,4,5-五羧酸酯
描述
科学研究应用
Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
作用机制
Mode of Action
The compound serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl, often denoted as Cp* . It undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder products .
Biochemical Pathways
The compound is involved in the synthesis of [CpRh(bpy)H2O]2+ (where Cp = pentamethylcyclopentadienyl and bpy = 2,2’-bipyridine), which acts as an electron mediator in the NADH regeneration process .
Result of Action
The compound’s action results in the formation of Diels-Alder products through a radical cation catalyzed cycloaddition with electron-rich allenes . It also plays a role in the synthesis of [Cp*Rh(bpy)H2O]2+, an electron mediator in the NADH regeneration process .
生化分析
Biochemical Properties
It is known to serve as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl
Molecular Mechanism
The molecular mechanism of action of Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate is not well defined. It is known to undergo radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder product
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentakis(methoxycarbonyl)cyclopentadiene typically involves the reaction of cyclopentadiene with methoxycarbonylating agents under controlled conditions. One common method involves the use of dimethyl carbonate in the presence of a base, such as sodium methoxide, to achieve the methoxycarbonylation of cyclopentadiene .
Industrial Production Methods
While specific industrial production methods for pentakis(methoxycarbonyl)cyclopentadiene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
相似化合物的比较
Similar Compounds
- 1,2,3,4,5-Pentacarbomethoxycyclopentadiene
- 1,3-Cyclopentadiene-1,2,3,4,5-pentacarboxylic acid
- 1,2,3,4,5-Pentamethyl ester
- Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate
Uniqueness
Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate stands out due to its high degree of substitution, which imparts unique chemical properties such as strong acidity and stability. These characteristics make it particularly useful in applications requiring robust and reactive organic acids .
属性
IUPAC Name |
pentamethyl cyclopenta-1,3-diene-1,2,3,4,5-pentacarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-21-11(16)6-7(12(17)22-2)9(14(19)24-4)10(15(20)25-5)8(6)13(18)23-3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNIOTQAGXGMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333253 | |
| Record name | Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16691-59-1 | |
| Record name | Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Pentakis(methoxycarbonyl)cyclopentadiene?
A1: Pentakis(methoxycarbonyl)cyclopentadiene has the molecular formula C15H16O10 and a molecular weight of 356.29 g/mol. Spectroscopic studies, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing this compound.
- IR spectroscopy reveals characteristic stretching vibrations for the carbonyl groups present in the molecule. []
- 1H and 13C NMR spectroscopy provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms in the molecule, respectively. [, ]
- UV-Vis spectroscopy highlights the electronic transitions within the molecule and provides insights into its electronic structure. []
Q2: Is Pentakis(methoxycarbonyl)cyclopentadiene air-stable? What about its solubility?
A2: Yes, Pentakis(methoxycarbonyl)cyclopentadiene and many of its metal salts are air-stable, making them convenient for handling and storage. [, ] The compound exhibits good solubility in polar solvents like water and alcohols but limited solubility in non-polar solvents. [] This solubility profile is crucial for its applications in various chemical reactions and in the formation of metal complexes.
Q3: What is significant about the acidity of Pentakis(methoxycarbonyl)cyclopentadiene?
A3: Pentakis(methoxycarbonyl)cyclopentadiene is a strong organic acid. [] This acidity arises from the stability of the conjugate base, the Pentakis(methoxycarbonyl)cyclopentadienyl anion ([C5(CO2Me)5]−), which is stabilized by resonance delocalization of the negative charge over the five carbonyl groups. This anion readily forms salts with various cations, including alkali metals, alkaline earth metals, and transition metals.
Q4: How does Pentakis(methoxycarbonyl)cyclopentadiene react with transition metals?
A4: Pentakis(methoxycarbonyl)cyclopentadiene reacts with a variety of transition metals, forming diverse metal complexes. [, , , , , , , , ] The nature of the metal-ligand bonding in these complexes depends on the metal's properties:
- "Harder" metals, like Fe(II) and Cu(II), tend to coordinate through the oxygen atoms of the ester carbonyl groups. []
- "Softer" metals, such as silver(I) and gold(I), often exhibit interactions with the π-electrons of the cyclopentadienyl ring, forming complexes with varying degrees of σ- and η3-coordination. [, , ]
Q5: Can you give an example of an unusual reaction involving Pentakis(methoxycarbonyl)cyclopentadiene?
A5: One intriguing reaction involves the interaction of Pentakis(methoxycarbonyl)cyclopentadiene with tetra-acetatodirhodium. [] This reaction leads to the unusual replacement of two methoxycarbonyl (CO2Me) groups on each η5 ligand by hydrogen atoms, forming a novel rhodicinium salt, [Rh{η5-C5H2(CO2Me)3}2][C5(CO2Me)5]. This unexpected substitution highlights the unique reactivity of this cyclopentadiene derivative in the presence of certain transition metal complexes.
Q6: What about the reactivity of 5-alkyl substituted Pentakis(methoxycarbonyl)cyclopentadienes?
A6: 5-Alkyl substituted derivatives of Pentakis(methoxycarbonyl)cyclopentadiene, like 5-benzyl-1,2,3,4,5-pentakis(methoxycarbonyl)cyclopentadiene, exhibit interesting thermal rearrangement behavior. [, , ] Upon heating, they undergo [, ]-sigmatropic rearrangements, where the methoxycarbonyl groups migrate around the cyclopentadienyl ring. This rearrangement occurs via a concerted mechanism, where the migrating group shifts simultaneously with the breaking and forming of carbon-carbon bonds.
Q7: What are some potential applications of Pentakis(methoxycarbonyl)cyclopentadiene and its derivatives?
A7: While not a pharmaceutical agent, the unique properties of Pentakis(methoxycarbonyl)cyclopentadiene and its derivatives hold promise for various applications:
- Catalysis: The metal complexes formed with this ligand could potentially act as catalysts in a variety of organic reactions. [] Further research is needed to explore their catalytic activity and selectivity.
Q8: What are some future research directions for Pentakis(methoxycarbonyl)cyclopentadiene?
A8: Several research avenues remain open for further exploration:
- Expanding the library of metal complexes: Synthesizing and characterizing new metal complexes with this ligand could unveil novel structures and reactivity patterns. [, , , ] This would enhance our understanding of the coordination chemistry of this versatile ligand and potentially lead to the discovery of new applications.
- Detailed mechanistic studies: Investigating the mechanisms of reactions involving Pentakis(methoxycarbonyl)cyclopentadiene and its metal complexes, such as the [, ]-sigmatropic rearrangements or the unusual substitution reactions observed with rhodium complexes, will provide valuable insights into their reactivity and guide the development of new synthetic methodologies. [, ]
- Exploring applications in catalysis: The electron-withdrawing nature of the methoxycarbonyl groups could impart interesting reactivity to the metal center in catalytic reactions. [] Systematic studies are required to assess the catalytic potential of these complexes in a variety of organic transformations.
- Crystallographic studies have been crucial in elucidating the solid-state structures of the diene and its metal complexes. These studies have revealed fascinating structural motifs, such as the fulvenoid configuration of the diene in the solid state and the diverse coordination modes adopted by the ligand in its metal complexes. [, , , , , , , , , , , , , , , , , , , ]
- Mass spectrometry techniques, including electron impact (EI) and fast-atom bombardment (FAB), have been employed to study the fragmentation patterns of these compounds, providing valuable information about their stability and decomposition pathways. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


